![molecular formula C18H23NO3 B1241721 4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol](/img/structure/B1241721.png)
4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol
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Overview
Description
4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol is an alkylbenzene.
Scientific Research Applications
Olefin Metathesis in Bio-Sourced Phenylpropanoids
4-Hydroxyphenylpropanoids, which include compounds structurally related to 4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol, are significant in natural product chemistry. They are ideal for olefin metathesis processes due to their terminal propenyl group. This review explores the successful application of self-metathesis and cross-metathesis in the synthesis of biologically relevant natural products using 4-hydroxyphenylpropanoids (Bilel, Hamdi, Fischmeister, & Bruneau, 2020).
Synthesis and Pharmacological Potential
A study on 1-(4-substituted phenoxyl)-2-hydroxy-3-isopropylaminopropanes, structurally similar to the compound of interest, notes their synthesis for potential beta-adrenergic receptor blockage. These compounds were synthesized to explore their pharmacological potential, indicating a broader exploration into similar phenolic compounds for therapeutic applications (O'Donnell, Parekh, Borgman, & Gorczynski, 1979).
Reactions with Phenols for Polyols and Cyclic Carbonates
Research on the reaction of 4-chloromethyl-1,3-dioxolan-2one with phenols, resulting in compounds including 3-phenoxypropan-1,2-diol, demonstrates the potential of such phenolic compounds in producing polyols and cyclic carbonates. This underlines the versatility of these compounds in chemical synthesis (Rokicki, Pawlicki, & Kuran, 1985).
Theoretical and Experimental Investigation for NLO Analysis
Alkylaminophenol compounds, which include derivatives like this compound, have been synthesized and thoroughly analyzed. The study combines theoretical and experimental approaches, including spectroscopic studies and non-linear optical (NLO) analysis, indicating the compound's potential in advanced material sciences (Ulaş, 2021).
Phenolic Compounds in Agrobacterium Virulence Gene Induction
A study investigating the effects of phenolic compounds on Agrobacterium virulence gene induction highlights the biological relevance of these compounds in molecular biology and genetic engineering. This demonstrates the potential use of phenolic compounds in enhancing gene transfer rates, crucial for biotechnological applications (Joubert et al., 2002).
properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3/t13?,14?,18-/m0/s1 |
InChI Key |
BMUKKTUHUDJSNZ-JRSKDTKFSA-N |
Isomeric SMILES |
CC(COC1=CC=CC=C1)NC(C)[C@@H](C2=CC=C(C=C2)O)O |
SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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